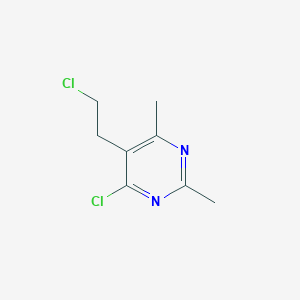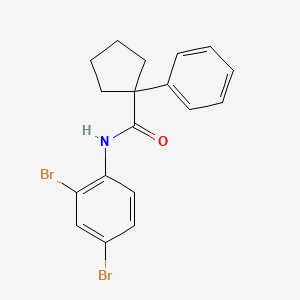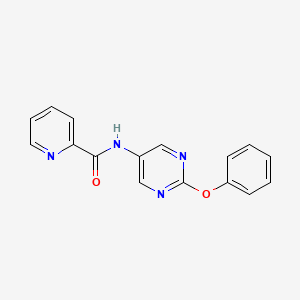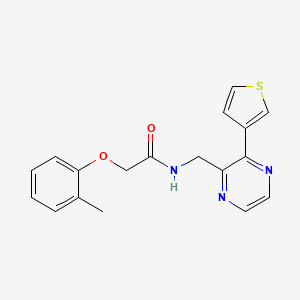
(1-(6-(1H-1,2,4-三唑-1-基)吡啶并嘧啶-3-基)哌啶-3-基)(4-(嘧啶-2-基)哌嗪-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H24N10O and its molecular weight is 420.481. The purity is usually 95%.
BenchChem offers high-quality (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌活性
该化合物的结构表明其具有作为抗癌剂的潜力。研究人员已经合成并评估了新型的1,2,4-三唑衍生物,包括含有所述部分的衍生物。这些衍生物使用MTT法对MCF-7、HeLa和A549等人类癌细胞系进行了测试。值得注意的是,化合物7d、7e、10a和10d对HeLa细胞表现出良好的细胞毒活性,IC50值低于12 μM 。进一步的研究可以探索其作用机制和潜在的临床应用。
抗菌特性
杂环化合物,包括1,2,4-三唑,因其潜在的抗菌作用而被研究。虽然关于该化合物的具体研究很少,但相关的1,2,4-三唑衍生物已显示出对各种细菌菌株的活性。进一步的研究可以探索其对特定病原体的有效性 。
抗病毒应用
鉴于抗病毒剂的重要性,值得研究该化合物是否表现出任何抗病毒活性。类似的1,2,4-三唑衍生物已证明对甲型流感病毒、单纯疱疹病毒1型 (HSV-1) 和其他病毒有效。探索其作为抗病毒剂的潜力可能是有价值的 。
农用化学品和缓蚀剂
1,2,4-三唑在农用化学品和缓蚀剂中有所应用。虽然关于该特定化合物的直接研究有限,但其结构特征与其他有用的三唑类化合物一致。这些应用包括保护作物和防止金属腐蚀 。
光稳定剂和染料
工业应用通常使用1,2,4-三唑作为光稳定剂和染料。虽然缺乏关于该化合物的直接证据,但其三唑环可以促进此类应用 。
药理学支架
该化合物的含氮杂环(1,2,4-三唑)使其成为一个有趣的药理学支架。它可以与各种靶标形成氢键,从而潜在地改善药代动力学和毒理学特性。研究人员可以探索其与特定受体或酶的相互作用 。
总之,该化合物在各个领域都具有前景,从癌症研究到抗菌应用。需要进一步的调查以充分发挥其潜力并阐明其作用机制。请记住,虽然某些应用得到了现有研究的支持,但其他应用可能需要额外的研究。🌟 !
作用机制
Target of action
and anti-tubercular agents. They have been shown to have promising cytotoxic activity against various cancer cell lines .
Mode of action
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical pathways
1,2,4-triazole derivatives are known to affect various biochemical pathways depending on their specific structure and the target they interact with .
Pharmacokinetics
1,2,4-triazole derivatives are known to have good pharmacokinetic properties due to their ability to form hydrogen bonds with different targets .
Result of action
1,2,4-triazole derivatives have been shown to have promising cytotoxic activity against various cancer cell lines .
Action environment
The stability and efficacy of 1,2,4-triazole derivatives can be influenced by various factors such as ph, temperature, and the presence of other compounds .
属性
IUPAC Name |
(4-pyrimidin-2-ylpiperazin-1-yl)-[1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N10O/c31-19(27-9-11-28(12-10-27)20-22-6-2-7-23-20)16-3-1-8-29(13-16)17-4-5-18(26-25-17)30-15-21-14-24-30/h2,4-7,14-16H,1,3,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQCTQAMAIEONX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N3C=NC=N3)C(=O)N4CCN(CC4)C5=NC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2521985.png)

![5-(1-(Isobutylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2521988.png)

![7-bromo-3-(2-methoxyethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2521990.png)
![4-((1-(2-(benzylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2521991.png)



![3-(3,4-dimethylphenyl)-6-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2521996.png)

![1-[(3-methylphenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2522003.png)
![3-[(5-Aminopyridin-2-yl)oxy]benzonitrile](/img/structure/B2522006.png)

